KIN1408

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KIN1408 is a small molecule that acts as an agonist of the RIG-1-like receptor pathway. It exhibits broad-spectrum antiviral activity against various viruses, including hepatitis C virus, influenza A virus, dengue virus 2, Ebola virus, Nipah virus, and Lassa virus . This compound is known for its ability to induce interferon regulatory factor 3 activation and translocation into the nucleus, which plays a crucial role in the innate immune response .

Mechanism of Action

Target of Action

KIN1408 is an agonist of the RIG-1-like receptor (RLR) pathway . The RLR pathway plays a crucial role in the innate immune response to viral infections. The primary targets of this compound are factors at or above the level of MAVS in the RLR signaling pathway .

Mode of Action

This compound interacts with its targets to drive the activation of Interferon Regulatory Factor 3 (IRF3) . This activation leads to the translocation of IRF3 into the nucleus . The compound achieves this without inducing significant cytotoxicity .

Biochemical Pathways

The activation of IRF3 by this compound leads to the transcription of innate immune genes, including MDA5, RIG-1, Mx1, IRF7, and IFIT1 . This transcription is dependent on MAVS and IRF3 . The activation of these genes suppresses the RNA levels of certain viruses, contributing to the compound’s antiviral activity .

Pharmacokinetics

The compound is soluble in dmso , which could potentially influence its bioavailability.

Result of Action

This compound exhibits broad-spectrum antiviral activity . It has been shown to be effective against various viruses, including Dengue Virus 2 (DV2), Influenza A, Ebola, Nipah, and Lassa viruses . The compound’s action results in the suppression of these viruses’ RNA levels .

Action Environment

It’s worth noting that the compound’s solubility in dmso could potentially be influenced by environmental conditions such as temperature and pH

Biochemical Analysis

Biochemical Properties

KIN1408 plays a significant role in biochemical reactions, particularly in the RLR signaling pathway . It interacts with various enzymes and proteins, including MAVS and IRF3 . The nature of these interactions is such that this compound induces cellular transcription of innate immune genes in a MAVS- and IRF3-dependent manner .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by driving IRF3 activation and nuclear translocation . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets factors at or above the level of MAVS in the RLR signaling pathway to drive IRF3 activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KIN1408 involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

KIN1408 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research .

Scientific Research Applications

KIN1408 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the RIG-1-like receptor pathway and its role in antiviral responses.

Biology: Investigated for its ability to induce innate immune responses and its potential as an antiviral agent.

Medicine: Explored for its therapeutic potential in treating viral infections, including hepatitis C, influenza, and dengue.

Industry: Utilized in the development of antiviral drugs and as a reference compound in antiviral research

Comparison with Similar Compounds

Similar Compounds

FAK Inhibitor 14: Targets similar pathways but is used primarily in cancer research.

Imatinib mesylate: A kinase inhibitor with different applications but shares some mechanistic similarities.

Uniqueness of KIN1408

This compound is unique due to its broad-spectrum antiviral activity and its ability to induce a robust innate immune response. Its specific structural features, such as the difluoromethoxyphenyl and methoxybenzothiazolyl groups, contribute to its high potency and selectivity for the RIG-1-like receptor pathway .

Biological Activity

KIN1408 is a small molecule compound recognized for its role as an agonist of the RIG-I-like receptor (RLR) pathway. This compound has garnered attention due to its broad-spectrum antiviral activity, particularly against various RNA viruses. Understanding the biological activity of this compound provides insights into its potential therapeutic applications in antiviral strategies.

This compound functions primarily by activating the interferon regulatory factor 3 (IRF3) pathway, which is crucial for initiating the cellular antiviral response. The activation process involves several key steps:

- Detection of Viral RNA : RIG-I and other receptors detect viral RNA, triggering a signaling cascade.

- Phosphorylation of IRF3 : Following detection, kinases such as TBK1 phosphorylate IRF3, leading to its dimerization and translocation into the nucleus.

- Induction of Interferon Genes : Once in the nucleus, IRF3 promotes the transcription of type I interferon genes, which are critical for establishing an antiviral state in infected cells.

This pathway enhances the expression of interferon-stimulated genes (ISGs), which play vital roles in antiviral defense mechanisms .

Antiviral Spectrum

This compound exhibits potent antiviral activity against a range of RNA viruses, including:

- West Nile Virus

- Dengue Virus

- Hepatitis C Virus

- Influenza A Virus

- Respiratory Syncytial Virus

- Nipah Virus

- Lassa Virus

- Ebola Virus

In vitro studies have demonstrated that this compound can significantly reduce viral RNA loads and suppress infectious virus production in cell cultures infected with these pathogens .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- In one study, human umbilical vein endothelial cells (HUVECs) treated with this compound showed a marked decrease in viral replication when subsequently infected with Ebola virus at varying multiplicities of infection (MOI). Treatment with this compound at concentrations of 1 μM and 5 μM resulted in significant reductions in viral loads compared to untreated controls .

- Another research effort focused on the compound's ability to activate innate immune responses. This compound was shown to induce a robust type I interferon response, which is essential for controlling viral infections effectively .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Properties

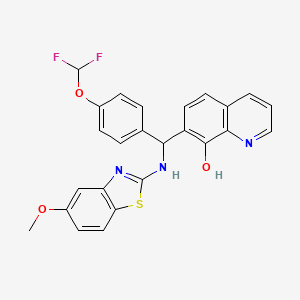

IUPAC Name |

7-[[4-(difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2N3O3S/c1-32-17-9-11-20-19(13-17)29-25(34-20)30-21(15-4-7-16(8-5-15)33-24(26)27)18-10-6-14-3-2-12-28-22(14)23(18)31/h2-13,21,24,31H,1H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGBFDHVEQJPPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.